Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid

Physical organic chemistry Strained hydrocarbons Ionization potential

Medicinal chemists seeking 3D bioisosteres to replace flat aromatic acids face limited access to strained cage scaffolds. Tricyclo[3.2.1.03,6]octane-2-carboxylic acid offers a geometrically fixed carboxyl group on an electron-rich tricyclic core, serving as a common intermediate for skeletal diversification. - Single building block enables parallel synthesis of bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane carboxylic acid derivatives via selective C-C cleavage. - Predicted LogP ~1.2-1.3 (vs. 1.507 for norbornane-2-carboxylic acid) offers improved solubility while retaining a rigid 3D pharmacophore. - Gas-phase ionization energy 1.05 eV lower than norbornane indicates elevated electron density for charge-transfer or electrophilic applications.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 349129-52-8
Cat. No. B12593024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid
CAS349129-52-8
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1C2CC3C2CC1C3C(=O)O
InChIInChI=1S/C9H12O2/c10-9(11)8-5-1-4-2-7(8)6(4)3-5/h4-8H,1-3H2,(H,10,11)
InChIKeyCLBJSSKLHAVTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[3.2.1.03,6]octane-2-carboxylic Acid: Structural and Physicochemical Profile


Tricyclo[3.2.1.03,6]octane-2-carboxylic acid (C9H12O2, MW 152.19) belongs to the class of strained, cage-like carboxylic acids characterized by a compact tricyclic hydrocarbon framework [1]. The parent hydrocarbon core exhibits a gas-phase ionization energy of 8.75 eV, markedly lower than that of the less strained bicyclic analog norbornane (≈9.80 eV), indicating a substantially higher electron density and distinct reactivity profile for derivatives bearing this scaffold [1][2]. The carboxylic acid at the C2 bridgehead position introduces a hydrogen-bond donor/acceptor that is geometrically constrained within a rigid, three-dimensional architecture—a feature that differentiates it from planar aromatic carboxylic acids and more flexible bicyclic analogs used as common building blocks.

Why Generic Substitution Fails for Tricyclo[3.2.1.03,6]octane-2-carboxylic Acid


Generic substitution with widely available bicyclic carboxylic acids (e.g., norbornane-2-carboxylic acid) or monocyclic analogs fails to replicate the unique combination of high ring strain, elevated electron density, and a geometrically fixed carboxyl orientation on the tricyclo[3.2.1.03,6]octane framework. The parent hydrocarbon exhibits an ionization potential 1.05 eV lower than norbornane [1][2], reflecting higher-lying HOMO levels that can translate into distinct reactivity in charge-transfer or electrophilic contexts. Moreover, the tricyclic scaffold can serve as a common intermediate for skeletal diversification into bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane cores via selective C–C cleavage [3], a synthetic manifold inaccessible from simpler bicyclic precursors. These three-dimensional, strained scaffolds are increasingly sought in medicinal chemistry to explore chemical space beyond flat aromatic rings, where substitution with a mere bicyclic or monocyclic acid would yield a fundamentally different spatial and electronic presentation of the carboxyl pharmacophore.

Quantitative Differentiation of Tricyclo[3.2.1.03,6]octane-2-carboxylic Acid


Ionization Energy vs. Norbornane: Higher Electron Density

The gas-phase ionization energy (IE) of the parent tricyclo[3.2.1.03,6]octane is 8.75 eV [1], compared to the first adiabatic ionization energy of norbornane at approximately 9.80 eV [2]. The 1.05 eV lower IE for the tricyclic scaffold indicates a significantly higher energy HOMO, correlating with greater electron richness and a distinct reactivity profile for derivatives bearing this core, including the 2-carboxylic acid. This electronic property cannot be achieved by simply attaching a carboxyl group to a norbornane or bicyclo[2.2.2]octane scaffold.

Physical organic chemistry Strained hydrocarbons Ionization potential

Lipophilicity Differential vs. Norbornane-2-carboxylic Acid

The predicted XLogP3-AA for tricyclo[3.2.1.03,6]octane-1-carboxylic acid (a close regioisomer serving as the best available proxy for the 2-carboxylic acid) is 1.3 [1], while the reported LogP for norbornane-2-carboxylic acid (bicyclo[2.2.1]heptane-2-carboxylic acid) is 1.507 . The tricyclic acid is predicted to be less lipophilic by approximately 0.2 LogP units, despite having one additional carbon atom. This reflects the compact, rigid, cage-like structure of the tricyclic scaffold, which reduces the solvent-accessible hydrophobic surface area relative to the more extended bicyclic framework. At the class level, tricyclo[3.2.1.03,6]octane scaffolds are recognized as three-dimensional phenyl ring bioisosteres capable of improving physicochemical properties such as aqueous solubility while maintaining target engagement [2].

Medicinal chemistry LogP prediction Bioisosteres

Scaffold Diversification into Three Bicyclic Cores

Bakanas, Tang, and Sarpong (2023) demonstrated that tricyclo[3.2.1.03,6]octane scaffolds can be prepared in two steps via a blue light-mediated [2+2] cycloaddition and subsequently diversified through selective C–C cleavage into three topologically distinct bicyclic frameworks: bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane cores [1]. The 2-carboxylic acid derivative, as a functionalized entry into this scaffold family, can therefore serve as a single procurement item that enables parallel access to multiple downstream building blocks through controlled fragmentation—a synthetic versatility not available from any single bicyclic acid comparator. No comparative study has demonstrated an equivalent diversification breadth for norbornane-2-carboxylic acid, bicyclo[2.2.2]octane-1-carboxylic acid, or cubane-1-carboxylic acid.

Synthetic methodology Scaffold hopping Building block utility

Applications of Tricyclo[3.2.1.03,6]octane-2-carboxylic Acid


Medicinal Chemistry Scaffold-Hopping

Medicinal chemistry groups seeking to replace flat phenyl or heteroaryl carboxylic acids with three-dimensional bioisosteres can utilize tricyclo[3.2.1.03,6]octane-2-carboxylic acid. Its predicted LogP of ~1.2–1.3 [1] is lower than that of norbornane-2-carboxylic acid (LogP = 1.507) , potentially offering a modest improvement in solubility while the rigid cage framework provides a distinct spatial presentation of the acid pharmacophore for novel target engagement.

Electron-Rich Donor for Charge-Transfer and Organocatalysis

The tricyclo[3.2.1.03,6]octane core exhibits a gas-phase ionization energy 1.05 eV lower than norbornane [1], indicating elevated electron density that can be exploited in charge-transfer complexes, donor materials for organic electronics, or as an electron-rich handle in organocatalysis. The 2-carboxylic acid provides a convenient functional group for conjugation to target scaffolds while retaining the electronic character of the tricyclic core.

Single-Intermediate Diversification for Parallel Synthesis

As demonstrated by Bakanas, Tang, and Sarpong (2023), the tricyclo[3.2.1.03,6]octane scaffold can be selectively fragmented into three distinct bicyclic frameworks [2]. Procuring the 2-carboxylic acid derivative allows a single building block inventory item to serve as the common precursor for parallel synthesis of bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane carboxylic acid derivatives, maximizing chemical space exploration per procurement investment.

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